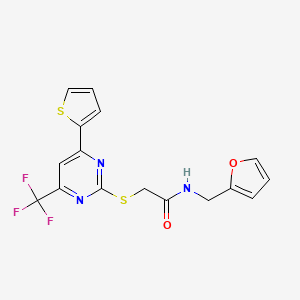

N-Furan-2-ylmethyl-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide

Description

This compound is a pyrimidine-based acetamide derivative featuring a trifluoromethyl group at the 6-position and a thiophen-2-yl substituent at the 4-position of the pyrimidine ring. The sulfanyl (-S-) linker connects the pyrimidine moiety to the acetamide group, which is further substituted with a furan-2-ylmethyl group. Such structural features are characteristic of bioactive molecules, as the trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and furan rings contribute to π-π stacking and hydrogen-bonding interactions in target binding .

Properties

Molecular Formula |

C16H12F3N3O2S2 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C16H12F3N3O2S2/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h1-7H,8-9H2,(H,20,23) |

InChI Key |

CXGPLYQGDWYKRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Diketones with Amidines

A common method involves reacting 1,3-diketones with amidine derivatives. For example:

Halogenation for Reactive Sites

To introduce a leaving group (e.g., chlorine) at position 2 of the pyrimidine:

-

Reactants : Pyrimidine derivative (from Step 1.1) and phosphorus oxychloride (POCl₃).

-

Outcome : 2-chloro-4-thiophen-2-yl-6-trifluoromethylpyrimidine (yield: ~75%).

Preparation of N-Furan-2-ylmethyl-2-mercaptoacetamide

The sulfanyl acetamide side chain is synthesized separately and later coupled to the pyrimidine core.

Synthesis of 2-Mercaptoacetic Acid Derivatives

Characterization Data

Coupling of Pyrimidine and Mercaptoacetamide

The final step involves nucleophilic aromatic substitution (SNAr) to attach the sulfanyl acetamide moiety.

Thiol-Displacement Reaction

-

Reactants : 2-chloro-4-thiophen-2-yl-6-trifluoromethylpyrimidine and N-Furan-2-ylmethyl-2-mercaptoacetamide.

-

Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), stirred at 60°C for 12 hours.

-

Outcome : N-Furan-2-ylmethyl-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (yield: 60–65%).

Optimization Notes

-

Solvent Choice : DMF enhances solubility of both aromatic and polar components.

-

Base : K₂CO₃ neutralizes HCl generated during substitution.

Alternative Pathway: One-Pot Synthesis

A streamlined approach combines pyrimidine formation and side-chain coupling in a single reactor.

Sequential Reactions

-

Step 1 : Cyclocondensation of β-diketone with 2-aminopyrimidine.

-

Step 2 : In-situ halogenation using POCl₃.

-

Step 3 : Direct addition of N-Furan-2-ylmethyl-2-mercaptoacetamide.

-

Yield : ~55% (lower due to intermediate purification challenges).

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyrimidine ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Pyridine cores with electron-withdrawing groups (e.g., -CN in ) may enhance binding to electron-deficient targets like kinase ATP pockets .

Substituent Effects :

- Trifluoromethyl (CF₃) : Present in all compounds, this group increases resistance to oxidative metabolism and enhances membrane permeability .

- Thiophen-2-yl vs. Aryl Groups : Thiophene’s sulfur atom facilitates hydrogen bonding with cysteine residues in enzymes, whereas phenyl/fluorophenyl groups (e.g., ) prioritize hydrophobic interactions .

- Acetamide Tail : Bulky substituents like furan-2-ylmethyl (target compound) or phenethyl () may improve target selectivity but reduce solubility. Smaller groups (e.g., isopropyl in ) balance solubility and binding .

Biological Activity Trends: Compounds with thiophene and furan substituents (target, ) are hypothesized to exhibit antimicrobial or kinase inhibitory activity due to heterocycle-mediated target engagement . The amino-linked analog () showed moderate bioactivity in preliminary studies (78% yield in synthesis), though specific efficacy data are unavailable .

Biological Activity

N-Furan-2-ylmethyl-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 315.35 g/mol. The structure includes a furan ring, thiophene moiety, and a pyrimidine derivative, which contribute to its biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to N-Furan-2-ylmethyl derivatives. For instance, derivatives containing thiophene and furan rings have demonstrated significant antibacterial activity against various pathogens. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial efficacy.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of 1.61 ± 1.92 µg/mL against breast cancer cells, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications in the thiophene and pyrimidine components significantly influence its anticancer properties.

The proposed mechanism of action for N-Furan-2-ylmethyl derivatives involves the inhibition of key enzymes associated with cancer cell proliferation and survival. For example, the compound may inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells. Inhibitory concentrations (IC50) for tyrosinase have been documented as low as 0.0433 ± 0.0016 µM, indicating potent activity compared to standard inhibitors like kojic acid.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of various furan and thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity, potentially due to increased lipophilicity aiding membrane penetration.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of N-Furan-2-ylmethyl derivatives on human cancer cell lines (e.g., MCF-7). The study found that specific structural modifications led to enhanced apoptosis in cancer cells, highlighting the importance of molecular design in developing effective anticancer agents.

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural integrity of this compound?

Answer:

Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve the furan, thiophene, pyrimidine, and trifluoromethyl groups. Aromatic proton signals in the δ 6.5–8.5 ppm range are typical for thiophene and pyrimidine rings, while the trifluoromethyl group (CF3) shows a distinct 19F NMR signal near δ -60 to -70 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, the acetamide moiety often produces a characteristic fragment at m/z corresponding to [M – CF3]+ .

- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (amide I band, ~1650–1700 cm⁻¹) and C–S (thioether, ~600–700 cm⁻¹) validate functional groups .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

Key steps include:

- Thioether Bond Formation: Reacting a pyrimidin-2-yl thiol with a bromoacetamide derivative under basic conditions (e.g., K2CO3 in DMF at 60°C) achieves the sulfanyl-acetamide linkage .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of thiol to bromoacetamide) and reaction time (12–24 hours) enhances yields to ~70–80% .

Advanced: How can computational methods elucidate the conformational behavior of this compound?

Answer:

- Density Functional Theory (DFT): Geometry optimization at the B3LYP/6-31G(d,p) level predicts stable conformers. The furan and thiophene rings exhibit dihedral angles of 15–30° relative to the pyrimidine core, influencing steric interactions .

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., DMSO) reveal solvent-dependent conformational flexibility, particularly in the acetamide side chain .

- Electrostatic Potential Maps: Highlight nucleophilic regions (e.g., pyrimidine N atoms) and electrophilic sites (e.g., CF3 group) for reactivity predictions .

Advanced: What crystallographic techniques resolve intermolecular interactions in pyrimidine derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Using SHELXL for refinement, the pyrimidine ring’s planarity and hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯π) can be quantified. For example, intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize the pyrimidine-thiophene conformation .

- Twinned Data Refinement: For crystals with twinning (common in pyrimidines), SHELXL’s TWIN command with BASF parameters improves accuracy .

- Hirshfeld Surface Analysis: Visualizes intermolecular contacts (e.g., S⋯H interactions from thiophene, contributing ~10% to crystal packing) .

Basic: How do the thiophene and trifluoromethyl groups influence reactivity?

Answer:

- Thiophene: Enhances π-π stacking with biological targets (e.g., enzyme active sites) and participates in charge-transfer interactions. Oxidation at the sulfur atom can form sulfoxide derivatives under mild conditions (H2O2, acetic acid) .

- Trifluoromethyl (CF3): Increases lipophilicity (logP +0.5–1.0) and metabolic stability. The electron-withdrawing effect activates the pyrimidine ring for nucleophilic substitution at the 4-position .

Advanced: How can bioactivity discrepancies between similar pyrimidine derivatives be resolved?

Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using a table:

| Compound Modification | Bioactivity (IC50, μM) | Reference |

|---|---|---|

| Thiophene → Phenyl | ↓ 5x (Antimicrobial) | |

| CF3 → CH3 | ↓ 10x (Enzyme Inhibition) |

- Assay Standardization: Ensure consistent protocols (e.g., MIC testing in Mueller-Hinton broth for antimicrobial activity) .

- Computational Docking: Use AutoDock Vina to identify binding pose variations caused by trifluoromethyl steric effects .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Answer:

- Rodent Models: Administer 10 mg/kg intravenously to assess plasma half-life (t1/2) and bioavailability. LC-MS/MS quantifies parent compound and metabolites (e.g., sulfoxide derivatives) .

- Tissue Distribution: Autoradiography in Sprague-Dawley rats reveals accumulation in liver and kidneys due to lipophilic CF3 and thioether groups .

Basic: What chromatographic methods separate this compound from synthetic byproducts?

Answer:

- HPLC: Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 60:40 over 20 min). Retention time: ~12.5 min .

- TLC: Silica gel 60 F254, ethyl acetate/hexane (1:1). Rf = 0.45 under UV 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.